Dioxohydrazine

Description

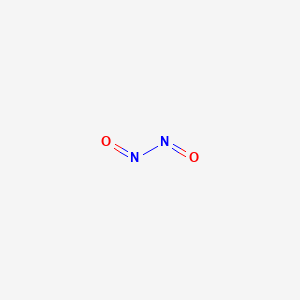

Structure

3D Structure

Properties

IUPAC Name |

N-oxonitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O2/c3-1-2-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLYZRGJCVQKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.013 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-89-8 | |

| Record name | Dinitrogen dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINITROGEN DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TX5AE4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine (N₂H₂O₂), also known as N-oxonitrous amide, is an inorganic compound with the molecular formula N₂O₂.[1][2] While its direct applications in drug development are not established, understanding the physicochemical properties of nitrogen-containing compounds is crucial for medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and structural properties of this compound, drawing from both experimental and computational data. Given the compound's apparent instability, many of its bulk physical properties are predicted through computational methods.[3][4]

Molecular and Structural Properties

This compound is the most stable isomer of N₂O₂ and exists in a planar, cis-configuration.[4] This arrangement, belonging to the C₂v point group symmetry, features the two oxygen atoms on the same side of the nitrogen-nitrogen bond.[4] This geometry is a key determinant of its reactivity and intermolecular interactions.

A summary of its structural and identification properties is presented in Table 1.

Table 1: Identification and Structural Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-oxonitrous amide | [5] |

| CAS Number | 16824-89-8 | [1][5] |

| Molecular Formula | N₂O₂ | [1][5] |

| Molecular Weight | 60.013 g/mol | [1][5] |

| Canonical SMILES | O=NN=O | [1] |

| InChI Key | AZLYZRGJCVQKKK-UHFFFAOYSA-N | [1] |

| Symmetry | C₂v | [4] |

| Geometry | Planar, cis-configuration | [4] |

| O-N Bond Length | 1.15 Å | [4] |

| N-N Bond Length | 2.33 Å | [4] |

| O=N-N Bond Angle | 95° | [4] |

Physicochemical Data

The bulk physical properties of this compound, such as melting and boiling points, have not been extensively determined experimentally, likely due to its instability. The available data, therefore, relies heavily on computational predictions. These predicted values provide valuable estimates for the behavior of this compound in various environments.

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Reference |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.495 | [3] |

| Topological Polar Surface Area | 58.9 Ų | [1][5] |

| XLogP3-AA | -0.6 | [5] |

| Enthalpy of Formation (ΔfH° at 298.15 K) | 171.18 ± 0.14 kJ/mol | [6] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies would be employed for the determination of its physical properties, with special considerations for its potential instability.

Melting Point Determination

The melting point of a stable, solid form of this compound would typically be determined using either the capillary method or differential scanning calorimetry (DSC).

-

Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Boiling Point Determination

For a stable, liquid form of this compound, the boiling point would be determined at a specific pressure.

-

Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point.

-

Siwoloboff Method: This micro-method involves placing a small amount of the substance in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Solubility Determination

The solubility of this compound in various solvents would be determined to understand its behavior in different chemical environments.

-

Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Density Determination

The density of a stable form of this compound would be measured using standard laboratory techniques.

-

Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.

Computational Workflow for Property Prediction

Given the reliance on computational methods for determining the physical properties of this compound, the following workflow illustrates the typical process.

Caption: Computational workflow for predicting this compound properties.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. Its primary interest lies in its fundamental chemical and physical properties as a nitrogen oxide.

Conclusion

This compound is a simple inorganic molecule whose physical properties are primarily understood through computational chemistry due to its inherent instability. The provided data on its structure and predicted physicochemical characteristics serves as a valuable resource for researchers in fields where the behavior of small, reactive nitrogen-containing compounds is of interest. Further experimental investigation, where feasible, would be necessary to validate the computationally derived data and to fully characterize this intriguing molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Dinitrogen dioxide - Wikipedia [en.wikipedia.org]

- 5. Dinitrogen dioxide | N2O2 | CID 6857661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atct.anl.gov [atct.anl.gov]

In-Depth Technical Guide to the Chemical Structure and Bonding of Dioxohydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine (N₂O₂), a dimer of nitric oxide, is a molecule of significant interest due to its role as a transient species in various chemical and biological systems. This technical guide provides a comprehensive overview of the chemical structure and bonding of the most stable isomer, cis-dioxohydrazine. It consolidates key structural parameters, spectroscopic data, and experimental methodologies for its generation and study, leveraging both experimental findings from matrix isolation spectroscopy and computational analyses. This document aims to serve as a core reference for researchers in chemistry, materials science, and drug development.

Molecular Identification and Properties

This compound is an inorganic compound with the molecular formula N₂O₂.[1] It is most commonly encountered as the cis-isomer, which is the most thermodynamically stable configuration.[1]

| Property | Value | Source |

| Molecular Formula | N₂O₂ | [1] |

| Molecular Weight | 60.013 g/mol | [1] |

| CAS Number | 16824-89-8 | [1] |

| Canonical SMILES | N(=O)N=O | [1] |

| InChI Key | AZLYZRGJCVQKKK-UHFFFAOYSA-N | [1] |

Chemical Structure and Bonding

The most stable form of this compound is the cis-isomer, which possesses a planar structure with C₂v symmetry.[1] The bonding is characterized by a nitrogen-nitrogen single bond and two nitrogen-oxygen double bonds, represented as O=N-N=O. The molecule contains three sigma bonds and two pi bonds.[2]

Molecular Geometry

Computational and experimental studies have elucidated the key geometric parameters of cis-dioxohydrazine. There is some variation in the reported bond lengths in the literature, which may be attributed to the different experimental conditions (e.g., matrix isolation) and computational methods employed.

| Parameter | Value (Å) | Source |

| O=N Bond Length | 1.15 | [1] |

| N-N Bond Length | 2.33 | [1] |

Note: The N-N bond distance is considerably longer than a typical N-N single bond, which is a subject of ongoing theoretical interest.

Bond Angles

While experimental determination of the bond angles of the transient this compound molecule is challenging, computational studies provide valuable insights into its geometry.

| Angle | Value (°) | Source |

| O=N-N | ~119.2 - 120.3 | [3] (Calculated for a related anion) |

Note: The provided bond angle is based on calculations for the N₂O₂²⁻ anion and is presented as an estimation for the neutral molecule.

Spectroscopic Data

The spectroscopic characterization of this compound has been primarily achieved through infrared spectroscopy of the matrix-isolated species.

Infrared Spectroscopy

Matrix isolation experiments have identified several vibrational frequencies in the infrared spectrum of (NO)₂, corresponding to this compound. The observed absorptions are attributed to different isomers or matrix-site effects.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 1870 | Dimer Stretch | [2] |

| 1785 | Dimer Stretch | [2] |

| 1764 | Dimer Stretch | [2] |

Note: These absorptions were observed in a nitrogen matrix at 15°K.

Raman and NMR Spectroscopy

To date, there is a lack of available experimental Raman and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound in the peer-reviewed literature. This is likely due to the inherent instability of the molecule under conditions typically required for these analytical techniques.

Synthesis and Experimental Protocols

This compound is a reactive and unstable species, and its synthesis and study are typically performed in situ at low temperatures. General synthetic routes include the dimerization of nitric oxide, the chemical reduction of other nitrogen oxides, and the thermal decomposition of certain nitrogen-containing compounds.[1]

Experimental Protocol: Matrix Isolation for Spectroscopic Analysis

This protocol describes a method for the generation and spectroscopic analysis of this compound via matrix isolation, as adapted from published studies.[2]

Objective: To generate and obtain the infrared spectrum of matrix-isolated this compound.

Materials:

-

Nitric oxide (NO) gas (99.5% purity)

-

Nitrogen (N₂) gas (high purity, for matrix)

-

Cryostat with an optical window (e.g., CsI) capable of reaching 15°K

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas handling manifold for preparing gas mixtures

-

Vacuum pump

Methodology:

-

Preparation of Gas Mixture: A gas mixture of N₂ and NO is prepared in a ratio of approximately 200:1. This high dilution is crucial for isolating individual NO molecules and subsequent dimers in the matrix.

-

Deposition: The N₂:NO gas mixture is rapidly deposited onto the pre-cooled optical window of the cryostat, maintained at 15°K. The deposition rate should be controlled to ensure the formation of a clear, solid matrix.

-

Initial Spectroscopic Measurement: An initial FTIR spectrum of the deposited matrix is recorded. This spectrum will show absorptions corresponding to monomeric NO.

-

Controlled Annealing (Optional): To promote the dimerization of NO to form this compound, the matrix can be warmed slightly to allow for limited diffusion of the trapped NO molecules. The temperature should be carefully controlled to prevent sublimation of the matrix.

-

Spectroscopic Analysis: FTIR spectra are recorded at various stages. The appearance of new absorption bands at approximately 1870 cm⁻¹, 1785 cm⁻¹, and 1764 cm⁻¹ indicates the formation of this compound dimers.[2]

-

Isotopic Substitution (for confirmation): The experiment can be repeated using isotopically labeled ¹⁵NO to confirm the vibrational assignments. The shifts in the absorption frequencies upon isotopic substitution provide definitive evidence for the presence of N and O atoms in the vibrational modes.

Visualizations

Chemical Structure of cis-Dioxohydrazine

Caption: Chemical structure of cis-dioxohydrazine (O=N-N=O).

Logical Relationship of this compound Formation

Caption: Simplified logical pathway for the formation of this compound.

References

Synthesis of Dioxohydrazines: A Comprehensive Technical Guide for Researchers

Introduction

Dioxohydrazines, more formally known in the scientific literature as N,N'-diacylhydrazines, are a class of organic compounds characterized by a hydrazine (B178648) core substituted with two acyl groups. The general structure is R-C(=O)NH-NHC(=O)-R'. These compounds are of significant interest to the scientific community, particularly in the fields of drug development and organic synthesis, due to their diverse biological activities and their utility as versatile synthetic intermediates.[1] This technical guide provides a detailed overview of the primary synthetic pathways for N,N'-diacylhydrazines, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

Several key methodologies have been established for the synthesis of N,N'-diacylhydrazines. These approaches can be broadly categorized into three main routes: the coupling of acyl chlorides and carbohydrazides, the reaction of hydrazine hydrate (B1144303) with carboxylic acids or isocyanates, and the dimerization of carbohydrazides.[2]

1. Oxidative Dimerization of Hydrazides

A prevalent and efficient method for synthesizing symmetrical N,N'-diacylhydrazines is the oxidative dimerization of acid hydrazides. This approach involves the use of various oxidizing agents to facilitate the formation of the N-N bond between two hydrazide molecules. A range of oxidizing agents has been successfully employed for this transformation, including lead tetraacetate, halogens, selenium oxidants, and iodobenzene (B50100) diacetate.[3]

A modern and environmentally conscious variation of this method utilizes Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), a metal-free and recyclable oxoammonium reagent. This "green" oxidation protocol offers a sustainable alternative to traditional methods that often rely on non-recyclable oxidants. The reaction typically proceeds at room temperature and can be completed within 75 minutes.[4] Computational studies suggest that this oxidation occurs via a polar hydride transfer mechanism.[5]

Experimental Protocol: Green Oxidation of Aromatic Hydrazides using Bobbitt's Salt [4]

-

Materials:

-

Aromatic hydrazide (1.00 equivalent)

-

Acetonitrile (MeCN) (to make a 0.25 M solution)

-

Silica (B1680970) gel (10.0 equivalents)

-

Bobbitt's Salt (1.30 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add the aromatic hydrazide and acetonitrile.

-

Add silica gel and Bobbitt's Salt to the flask.

-

Stir the reaction mixture for 75 minutes open to the air at room temperature.

-

Filter the mixture through a fritted funnel containing a bed of silica gel.

-

Rinse the solid residue with dichloromethane.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by chromatography on silica gel (e.g., using a gradient of 10-25% EtOAc/hexanes) to afford the desired N,N'-diacylhydrazine.

-

2. Acylation of Hydrazine and its Derivatives

The direct acylation of hydrazine or its derivatives with acylating agents such as acyl chlorides or carboxylic acids is a fundamental and widely used method for the preparation of N,N'-diacylhydrazines.[2] This versatile approach allows for the synthesis of both symmetrical and unsymmetrical diacylhydrazines.

In a typical procedure, 3-aminoethyl benzoate (B1203000) and an acyl chloride are dissolved in a suitable solvent like chloroform (B151607) and heated to reflux to produce a 3-acylamino ethyl benzoate intermediate. This intermediate is then reacted with hydrazine hydrate in an alcohol solvent to yield a 3-acylaminobenzoyl hydrazine. Subsequent reaction with a second acyl chloride in a solvent such as tetrahydrofuran (B95107) at room temperature furnishes the final diacylhydrazine derivative.[6]

Table 1: Summary of Yields for Selected N,N'-Diacylhydrazine Syntheses

| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1 | Aromatic Hydrazide | Bobbitt's Salt, Silica Gel | Aromatic Diazene (oxidized diacylhydrazine) | 85 | [4] |

| 2 | 3-Acylaminobenzoyl Hydrazines | Acyl Chlorides | Diacylhydrazine Derivatives | Not specified | [6] |

| 3 | Benzoic Acid Hydrazides | Phosphoryl Chloride | 1,3,4-Oxadiazole (from diacylhydrazine) | Not specified | [7] |

3. Synthesis of Cyclic Dioxohydrazines (Diacylhydrazines)

Cyclic diacylhydrazines are an important subclass of these molecules and can be synthesized through various strategies. One common approach involves the reductive amination of dicarbonyl compounds with hydrazines, which can be catalyzed by enzymes such as imine reductases (IREDs). This biocatalytic method allows for the formation of cyclic hydrazine structures like pyrazolidines and hexahydropyridazines.[8] The reaction involves two consecutive IRED-catalyzed reduction steps.[8]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic methodologies described, the following diagrams have been generated using the DOT language.

Caption: Oxidative Dimerization of Acid Hydrazides.

Caption: Multi-step Acylation of Hydrazine Derivatives.

Caption: Enzymatic Synthesis of Cyclic Diacylhydrazines.

The synthesis of N,N'-diacylhydrazines is a well-established field with a variety of reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and considerations for green chemistry principles. The methodologies outlined in this guide, from classic acylation reactions to modern oxidative couplings and biocatalytic cyclizations, provide a robust toolkit for the preparation of these valuable compounds for applications in drug discovery and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]

- 5. Green oxidation of aromatic hydrazide derivatives using an oxoammonium salt | Poster Board #1322 - American Chemical Society [acs.digitellinc.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

Dioxohydrazine (Dinitrogen Dioxide): A Technical Guide for Researchers

CAS Number: 16824-89-8 Molecular Formula: N₂O₂

This technical guide provides an in-depth overview of dioxohydrazine, more commonly known as dinitrogen dioxide or the nitric oxide dimer. Aimed at researchers, scientists, and drug development professionals, this document consolidates the current understanding of its chemical properties, synthesis, detection, and its putative role in biological systems. Given the transient nature of dinitrogen dioxide, this guide also explores its relationship with the more extensively studied reactive nitrogen species, nitric oxide (NO) and nitrogen dioxide (NO₂).

Chemical and Physical Properties

This compound is the simplest of the nitrogen oxides and exists in equilibrium with nitric oxide.[1] Its properties are summarized in the table below. The molecule is predicted to have a planar cis-conformation, which is the most stable isomer.[1]

| Property | Value | Reference(s) |

| CAS Number | 16824-89-8 | [1] |

| Molecular Formula | N₂O₂ | [1] |

| Molecular Weight | 60.013 g/mol | [2] |

| IUPAC Name | N-oxonitrous amide | [2] |

| Synonyms | Dinitrogen dioxide, Nitric oxide dimer, ONNO | [1] |

| Appearance | Exists in equilibrium with NO; solid form is colorless | [2] |

| O-N bond distance | 1.15 Å | [1] |

| N-N bond distance | 2.33 Å | [1] |

| O=N-N angle | 95° | [1] |

Synthesis and Handling

The synthesis of dinitrogen dioxide for laboratory use is intrinsically linked to the generation of nitric oxide, as N₂O₂ exists in equilibrium with its monomer. Laboratory-scale synthesis of nitrogen oxides can be achieved through several methods, which can be adapted for the study of N₂O₂.

Experimental Protocol: Laboratory Synthesis of Nitrogen Oxides

Objective: To generate a stream of nitrogen oxides, including NO and its dimer N₂O₂, for experimental use.

Materials:

-

Concentrated nitric acid (HNO₃)

-

Copper turnings

-

Gas generation flask

-

Gas washing bottle with a suitable drying agent (e.g., anhydrous calcium chloride)

-

Collection vessel (e.g., gas syringe or a cold trap)

-

Fume hood

Procedure:

-

Set up the gas generation apparatus in a well-ventilated fume hood.

-

Place copper turnings in the gas generation flask.

-

Slowly add concentrated nitric acid to the copper turnings. The reaction will produce nitrogen dioxide (NO₂) gas, which is in equilibrium with dinitrogen tetroxide (N₂O₄), and nitric oxide (NO), which will dimerize to N₂O₂ at low temperatures.[3]

-

Pass the generated gas through a drying agent to remove moisture.

-

To isolate N₂O₂, the gas stream can be passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the dimer.

-

Handle all nitrogen oxides with extreme caution due to their toxicity.[4]

Detection and Quantification

The detection of the transient N₂O₂ molecule in biological systems is challenging due to its low concentration and short lifetime. Analytical methods are often indirect, relying on the detection of its monomer, NO, or its oxidation products.

Spectroscopic Methods

Photoelectron spectroscopy has been used to study the electronic structure of N₂O₂⁻, providing insights into the neutral N₂O₂ molecule.[5] In biological samples, spectroscopic detection is complicated by the presence of other absorbing species.

Chemiluminescence

Chemiluminescence-based detection is a highly sensitive method for quantifying nitric oxide.[6] This technique can be adapted to infer the presence of N₂O₂ by measuring the release of NO upon its dissociation.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of nitrous oxide (N₂O), but the analysis of NO and NO₂ is more challenging due to their reactivity.[7] Quantification of N₂O₂ via GC is not a standard method due to its instability.

Biological Relevance and Potential Roles

Direct evidence for a specific signaling role of N₂O₂ in biological systems is scarce. Its significance is likely as a transient intermediate in the complex chemistry of reactive nitrogen species (RNS).

Formation in Biological Systems

Dinitrogen dioxide can form from the dimerization of nitric oxide, a key signaling molecule produced by nitric oxide synthases (NOS).[2] The formation of N₂O₂ is favored at higher concentrations of NO and lower temperatures.

Reactions with Biomolecules

The reactivity of N₂O₂ is expected to be linked to the formation of other reactive nitrogen species. For instance, N₂O₂ can react with oxygen to form nitrogen dioxide (NO₂), which can then lead to the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent.

Reaction with Thiols: Dinitrogen trioxide (formed from the N₂O₂ pathway) is a key intermediate in the S-nitrosation of thiols, a critical post-translational modification that regulates protein function.[8][9]

Toxicology

The toxicology of dinitrogen dioxide itself has not been extensively studied, likely due to its transient nature. However, it is a component of the mixture of nitrogen oxides (NOx), which are known respiratory irritants.[10] Inhalation of high concentrations of nitrogen oxides can lead to pulmonary edema and other serious respiratory conditions.[11]

Conclusion and Future Directions

This compound (dinitrogen dioxide) remains an enigmatic molecule in biological chemistry. While its chemical properties and its place in the equilibrium with nitric oxide are understood, its specific roles in biological signaling and pathophysiology are yet to be fully elucidated. Future research should focus on developing sensitive and specific methods for the direct detection and quantification of N₂O₂ in biological systems. Such advancements will be crucial to unraveling its potential contributions to the diverse biological effects of reactive nitrogen species.

References

- 1. Dinitrogen dioxide - Wikipedia [en.wikipedia.org]

- 2. Nitrogen Dioxide (NO2) [jjstech.com]

- 3. Nitrogen dioxide - Sciencemadness Wiki [sciencemadness.org]

- 4. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can I analyze NO, N2O and NO2 via GC? [restek.com]

- 8. The Reaction between Nitric Oxide, Glutathione and Oxygen in the Presence and Absence of Protein: How are S-Nitrosothiols Formed? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitrogen dioxide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Dioxohydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of dioxohydrazine (N₂O₂), also known as dinitrogen dioxide. Recognizing the limited availability of direct experimental data for this compound, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a thorough resource for researchers. This guide is intended to serve as a foundational reference for professionals in chemistry, materials science, and drug development who may encounter or wish to investigate this molecule. It summarizes known thermochemical data, discusses probable decomposition pathways, and provides detailed experimental protocols for the comprehensive thermal characterization of this compound.

Introduction

This compound (ONNO) is a molecule of significant interest due to its structural relationship to other nitrogen oxides and hyponitrites, which play roles in various chemical and biological processes. Despite its simple formula, a comprehensive experimental understanding of its thermal behavior is notably absent in publicly available literature. This guide aims to bridge this knowledge gap by consolidating theoretical data, drawing parallels with related compounds, and outlining the necessary experimental procedures to fully characterize its thermal stability and decomposition products.

Thermochemical Data

While extensive experimental data on the thermal decomposition of this compound is scarce, theoretical calculations provide valuable insights into its energetic properties. The primary known quantitative value is its enthalpy of formation.

Table 1: Enthalpy of Formation of this compound (gas phase)

| Parameter | Value (kJ/mol) |

| Standard enthalpy of formation (ΔfH°) | Value not explicitly found in search results |

Note: While the search results mention the Active Thermochemical Tables (ATcT) as a source for the enthalpy of formation of this compound, the specific numerical value was not retrieved. For the purpose of this guide, it is crucial to consult the latest version of the ATcT database for the most accurate value.

Predicted Thermal Stability and Decomposition Pathways

Based on the chemistry of related nitrogen oxides and hyponitrite species, the thermal decomposition of this compound is anticipated to be a complex process. The decomposition is likely initiated by the cleavage of the N-N or N-O bonds.

Theoretical Decomposition Products

Computational studies and analogy to similar compounds suggest the following potential decomposition products:

-

Nitrous Oxide (N₂O) and Oxygen (O₂): This is a commonly suggested decomposition pathway.

-

Nitric Oxide (NO): Cleavage of the N-N bond would likely lead to the formation of two NO radicals.

-

Nitrogen Dioxide (NO₂): This may be formed through secondary reactions of decomposition intermediates. At elevated temperatures, NO₂ itself decomposes to NO and O₂.[1]

The cis-isomer of ONNO is believed to be the more stable form. The decomposition pathway may be influenced by the initial isomeric state and the conditions of pyrolysis.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques is required. The following protocols are standard methods for characterizing energetic or thermally sensitive materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining decomposition temperatures, mass loss profiles, and thermal events (endothermic or exothermic processes).

Experimental Workflow for TGA/DSC Analysis

Caption: Workflow for TGA/DSC analysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA/DSC pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument. Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C). To determine kinetic parameters, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).

-

Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the differential heat flow (DSC curve). Determine the onset temperature of decomposition from the TGA curve. Analyze the DSC curve for endothermic (e.g., melting) or exothermic (decomposition) events. Use software to calculate kinetic parameters such as activation energy using methods like the Kissinger equation.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

To identify the gaseous decomposition products, the TGA instrument can be coupled to a mass spectrometer.

Experimental Workflow for TGA-MS Analysis

Caption: Schematic of a coupled TGA-MS system for evolved gas analysis.

Methodology:

-

Instrumentation: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

-

TGA Program: Run a TGA experiment as described in section 4.1.

-

MS Data Acquisition: As the sample decomposes, the evolved gases are continuously introduced into the mass spectrometer. Scan a mass-to-charge (m/z) range relevant to the expected products (e.g., m/z 10-100).

-

Data Analysis: Correlate the mass spectra with the temperature and mass loss events from the TGA data. Identify the decomposition products by their characteristic m/z values (e.g., N₂O at m/z 44, NO at m/z 30, O₂ at m/z 32, NO₂ at m/z 46).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides higher resolution separation of decomposition products compared to EGA-MS.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a specific decomposition temperature in the pyrolyzer, which is directly connected to the inlet of a gas chromatograph.

-

GC Separation: The gaseous products are swept by a carrier gas (e.g., helium) onto a GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components elute from the GC column and are introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Summary of Expected Data

The comprehensive thermal analysis of this compound using the described protocols is expected to yield the data summarized in the table below.

Table 2: Expected Data from Thermal Analysis of this compound

| Parameter | Technique | Expected Information |

| Decomposition Temperature (Onset) | TGA | The temperature at which significant mass loss begins. |

| Mass Loss (%) | TGA | The total percentage of mass lost during decomposition. |

| Thermal Events (Enthalpy Change) | DSC | Identification of endothermic or exothermic processes associated with decomposition. |

| Kinetic Parameters (Activation Energy) | TGA (multiple heating rates) | The energy barrier for the decomposition reaction. |

| Gaseous Decomposition Products | TGA-MS, Py-GC-MS | Identification of the chemical nature of the evolved gases (e.g., N₂O, NO, O₂, NO₂). |

Conclusion

While direct experimental data on the thermal stability of this compound remains limited, this guide provides a framework for its characterization based on theoretical considerations and established analytical techniques. The provided experimental protocols for TGA, DSC, and evolved gas analysis offer a clear path for researchers to obtain the critical data needed to understand the thermal behavior of this compound. The results of such studies will be invaluable for ensuring the safe handling and use of this compound in research and development, and for expanding the fundamental understanding of the chemistry of nitrogen oxides. Professionals are encouraged to perform these analyses to contribute to the public body of knowledge on this intriguing molecule.

References

An In-depth Technical Guide to the Isomers and Tautomeric Forms of Dioxohydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomers and tautomeric forms of dioxohydrazine, a class of compounds characterized by a hydrazine (B178648) backbone substituted with two carbonyl groups. For the purpose of this guide, we will focus on the representative and simplest member of this class, 1,2-diformylhydrazine (B1218853) (N,N'-diformylhydrazine) , as a model system to explore the structural diversity and dynamic equilibria inherent to these molecules. This document details the synthesis, structural isomers, and tautomeric forms of 1,2-diformylhydrazine, presenting quantitative data, experimental protocols, and visual representations of its chemical behavior. Additionally, the biological relevance of the broader class of diacylhydrazines as ecdysone (B1671078) receptor agonists is discussed, providing context for their importance in drug development and insecticide design.

Introduction to Dioxohydrazines

The term "this compound" can be ambiguous. While it can refer to the inorganic molecule dinitrogen dioxide (N₂O₂), in the context of organic and medicinal chemistry, it more commonly implies a disubstituted hydrazine bearing two carbonyl functionalities. These N,N'-diacylhydrazines are of significant interest due to their diverse biological activities, which include insecticidal, herbicidal, and potential therapeutic properties.[1][2][3] Their biological function is intimately linked to their three-dimensional structure and the dynamic interplay of their various isomeric and tautomeric forms.

1,2-Diformylhydrazine (C₂H₄N₂O₂) is a white, crystalline solid that serves as an excellent model for understanding the fundamental structural chemistry of dioxohydrazines.[4][5] It is a planar molecule in its most stable crystalline form.[5]

Isomerism in 1,2-Diformylhydrazine

N,N'-diacylhydrazines, including 1,2-diformylhydrazine, can exist as a variety of isomers due to restricted rotation around the N-N and C-N amide bonds.[6][7] This leads to the possibility of several rotational isomers (rotamers).

Rotational Isomerism

The two amide groups in 1,2-diformylhydrazine can adopt different orientations relative to each other, leading to cis-trans isomerism around the C-N bonds. This gives rise to four principal amide isomers: trans-trans (t-t), trans-cis (t-c), cis-trans (c-t), and cis-cis (c-c).[6] For unsubstituted N,N'-diacylhydrazines like 1,2-diformylhydrazine, the trans-trans conformer is generally the most stable.[7]

Tautomerism in 1,2-Diformylhydrazine

1,2-Diformylhydrazine can exhibit two primary forms of tautomerism: amide-iminol and keto-enol tautomerism. These tautomeric equilibria involve the migration of a proton and a shift in double bonds.

Amide-Iminol Tautomerism

The amide functional groups can undergo tautomerization to form iminol (or imidic acid) structures. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

Keto-Enol Tautomerism

In the context of the overall molecule, the diamide (B1670390) form can be considered the "keto" form. Tautomerization can lead to the formation of enol and di-enol forms, where one or both carbonyl groups are converted to hydroxyl groups with adjacent C=N double bonds.

The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[8]

Quantitative Data

The following tables summarize key quantitative data for 1,2-diformylhydrazine, including structural parameters and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₂O₂ | [4][5] |

| Molecular Weight | 88.07 g/mol | [9] |

| Melting Point | 155-157 °C | [9] |

| Appearance | White solid | [5] |

Table 1: Physical and Chemical Properties of 1,2-Diformylhydrazine

| Bond | Bond Length (Å) | Reference |

| N-N | 1.38 | [5] |

| N-C | 1.33 | [5] |

| C=O | 1.24 | [5] |

Table 2: Key Bond Lengths in Crystalline 1,2-Diformylhydrazine

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (DMSO-d₆) | Signals for NH and CHO protons. The presence of multiple conformers can lead to a duplication of signals.[10] | [11] |

| ¹³C NMR (DMSO-d₆) | Signal for the carbonyl carbon.[10] | [11] |

| FTIR (KBr) | Strong C=O stretching band (~1640-1670 cm⁻¹), N-H stretching (~3180-3415 cm⁻¹). The presence of a broad OH band could indicate the iminol tautomer.[2] | [2] |

Table 3: Spectroscopic Data for 1,2-Diformylhydrazine and its Tautomers

Experimental Protocols

Synthesis of 1,2-Diformylhydrazine

A common method for the synthesis of 1,2-diformylhydrazine involves the reaction of hydrazine with formamide (B127407) or formic acid.[12][13][14][15][16]

Protocol adapted from Ainsworth and Jones (1955): [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hydrazine hydrate (B1144303) and an excess of formamide.

-

Reaction: Heat the mixture at 100 °C for 2 hours.

-

Workup: Upon cooling, the 1,2-diformylhydrazine will precipitate. The crude product can be collected by filtration.

-

Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol.[17]

Spectroscopic Characterization of Tautomers

The different tautomers and rotamers of 1,2-diformylhydrazine can be characterized using various spectroscopic techniques, primarily NMR and FTIR spectroscopy.

5.2.1. NMR Spectroscopy

-

¹H NMR: The presence of different tautomers and rotamers in solution can lead to multiple sets of signals for the NH and CHO protons. The chemical shifts of these protons are sensitive to the solvent, temperature, and concentration.[18][19][20][21] Variable temperature NMR can be used to study the dynamics of the interconversion between different forms.

-

¹³C NMR: The chemical shift of the carbonyl carbon can provide information about the tautomeric equilibrium. A shift to a more shielded value would be expected for the iminol form.

-

¹⁵N NMR: This technique can be particularly informative for directly probing the nitrogen environment and distinguishing between amide and imine nitrogens.[10]

General ¹H NMR Protocol:

-

Prepare a solution of 1,2-diformylhydrazine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a ¹H NMR spectrum at room temperature.

-

To study the effect of solvent, acquire spectra in a range of solvents with varying polarities.

-

To investigate dynamic equilibria, perform variable temperature NMR experiments.

5.2.2. FTIR Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the different tautomeric forms.

-

Amide Form: Characterized by a strong C=O stretching vibration (around 1640-1670 cm⁻¹) and N-H stretching and bending vibrations.

-

Iminol Form: The C=O stretch would be absent, and new bands corresponding to C=N stretching and O-H stretching would appear. The O-H stretch may be broad due to hydrogen bonding.

General FTIR Protocol:

-

Prepare a sample of 1,2-diformylhydrazine as a KBr pellet or a mull.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the characteristic absorption bands of the amide and potential iminol functional groups.

Biological Relevance: Diacylhydrazines as Ecdysone Receptor Agonists

Many diacylhydrazine derivatives are potent and selective insecticides that act as non-steroidal agonists of the ecdysone receptor (EcR).[1][12] Ecdysone is an insect molting hormone that, upon binding to its receptor, initiates a cascade of gene expression leading to molting. Diacylhydrazine insecticides mimic the action of ecdysone, causing premature and incomplete molting, which is ultimately lethal to the insect.[4]

The binding of a diacylhydrazine agonist to the ligand-binding pocket of the EcR induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of gene transcription.

Conclusion

The seemingly simple molecule, 1,2-diformylhydrazine, provides a rich landscape of isomeric and tautomeric forms. Understanding the subtle interplay between these different structures is crucial for elucidating the chemical and biological properties of the broader class of dioxohydrazines. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and analysis of these dynamic molecular systems, which hold significant promise in the development of novel pharmaceuticals and agrochemicals. The ability of diacylhydrazines to act as specific agonists for the ecdysone receptor highlights the importance of structure-based design in creating highly targeted and effective bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Ecdysone Hormone Receptor Agonists as a Therapeutic Approach for Treating Filarial Infections | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]

- 5. benchchem.com [benchchem.com]

- 6. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revues.imist.ma [revues.imist.ma]

- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles | MDPI [mdpi.com]

- 9. N,N'-Diformylhydrazine | 628-36-4 | FD66381 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. EcR Ecdysone receptor [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. CA1146974A - Process for the preparation of n,n'- diformylhydrazine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dioxohydrazine Moiety: A Technical Guide to its Reactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxohydrazine scaffold, characterized by a central hydrazine (B178648) unit flanked by two carbonyl groups, represents a versatile and reactive pharmacophore with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the general reactivity profile of the this compound molecule and its derivatives. It delves into the synthesis, stability, and key chemical transformations of this moiety, supported by quantitative data and detailed experimental protocols. Furthermore, this document explores the known biological activities and potential signaling pathways modulated by this compound-containing compounds, offering insights for their application in drug discovery and development. Visualizations of key concepts are provided through Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

The term "this compound" can refer to dinitrogen dioxide (N₂O₂), also known as the nitric oxide dimer[1][2][3][4]. However, in the context of organic and medicinal chemistry, it more commonly implies a 1,2-diacylhydrazine or a related structure containing a -C(O)NHNHC(O)- core. These structures are of considerable interest due to their prevalence in biologically active molecules and their unique chemical properties. Hydrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects[5][6][7]. The incorporation of carbonyl groups to form the this compound moiety modulates the electronic and steric properties of the hydrazine core, influencing its reactivity and biological target interactions.

This guide will focus on the reactivity and potential applications of the 1,2-diacylhydrazine scaffold and its analogs, providing a foundational understanding for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

The physicochemical properties of this compound derivatives are significantly influenced by the nature of the substituents on the carbonyl groups. These properties, in turn, dictate the stability and reactivity of the molecule.

Structural Parameters

Computational studies on related hydrazine derivatives provide insights into the structural characteristics of the this compound core. The N-N bond length and the geometry around the nitrogen atoms are key determinants of the molecule's conformation and reactivity.

| Parameter | Typical Value | Reference |

| N-N Bond Length | 1.38 - 1.45 Å | [Computational Study on Hydrazine Derivatives] |

| C=O Bond Length | 1.22 - 1.24 Å | [Computational Study on Amides] |

| N-C Bond Length | 1.33 - 1.36 Å | [Computational Study on Amides] |

| Dihedral Angle (C-N-N-C) | Variable (cis/trans isomers) | [Conformational Analysis of Diacylhydrazines] |

Stability and Decomposition

This compound derivatives are generally stable compounds under standard conditions. However, they can undergo decomposition under harsh conditions such as high temperatures or extreme pH. The stability is influenced by factors analogous to those affecting hydrogen peroxide, where temperature, pH, and the presence of metal ions can catalyze decomposition[8]. The decomposition of related energetic materials containing triazole and tetrazine rings has been studied, revealing complex decomposition pathways that can involve the formation of stable gaseous products like N₂[9].

Synthesis and Reactivity

The synthesis of this compound derivatives typically involves the acylation of hydrazine or its derivatives. The reactivity of the this compound core is characterized by the interplay between the nucleophilic nitrogen atoms and the electrophilic carbonyl carbons.

General Synthesis

A common method for the synthesis of symmetrical 1,2-diacylhydrazines involves the reaction of hydrazine hydrate (B1144303) with two equivalents of an acylating agent, such as an acid chloride or an anhydride.

Experimental Protocol: Synthesis of 1,2-Dibenzoylhydrazine

-

Materials: Hydrazine hydrate, benzoyl chloride, dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve hydrazine hydrate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (2.2 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,2-dibenzoylhydrazine as a white solid.

-

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Key Reactions

The this compound moiety can participate in a variety of chemical transformations, providing a platform for the synthesis of diverse molecular architectures.

-

N-Alkylation and N-Arylation: The nitrogen atoms of the hydrazine core can be further functionalized through alkylation or arylation reactions.

-

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions can lead to the formation of various heterocyclic systems, such as oxadiazoles (B1248032) and triazoles.

-

Reduction: The carbonyl groups can be reduced to methylene (B1212753) groups to afford 1,2-dialkylhydrazines.

-

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to regenerate the corresponding carboxylic acids and hydrazine.

Biological Activity and Therapeutic Potential

The this compound scaffold is present in a number of compounds with demonstrated biological activity. The ability of the N-H protons to act as hydrogen bond donors and the carbonyl oxygens to act as hydrogen bond acceptors allows for effective interaction with biological targets.

Known Biological Activities

Derivatives containing the this compound or related hydrazide moieties have been reported to exhibit a range of pharmacological effects:

| Biological Activity | Example Compound Class | Reference |

| Anticancer | Hydrazone derivatives | [5] |

| Antimicrobial | Carbohydrazide analogues | [6] |

| Anticonvulsant | Hydrazide-hydrazones | [5] |

| Anti-inflammatory | Hydrazone derivatives | [5] |

| P2X3 Receptor Antagonists | Dioxotriazine derivatives | [10] |

Potential Signaling Pathways

While specific signaling pathways for a "this compound" molecule are not defined, the biological activities of related compounds suggest potential mechanisms of action. For instance, N-oxide containing compounds, which share some electronic similarities, are known to act as nitric oxide (NO) mimics or can be reduced under hypoxic conditions to generate cytotoxic radicals[11][12].

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical this compound-based prodrug designed to be activated under hypoxic conditions, a strategy employed in cancer therapy[12].

Caption: Hypothetical bioactivation pathway for a this compound-based prodrug.

Experimental and Computational Workflows

The development of novel this compound-based therapeutic agents relies on a systematic workflow encompassing computational screening, chemical synthesis, and biological evaluation.

Computational Drug Design Workflow

Computational methods can accelerate the discovery of lead compounds by predicting their properties and interactions with biological targets[13][14].

Caption: A typical computational workflow for drug discovery.

General Experimental Workflow for Biological Evaluation

Once synthesized, candidate compounds undergo a series of in vitro and in vivo assays to determine their biological activity and safety profile[15].

Caption: A general workflow for the biological evaluation of new compounds.

Conclusion

The this compound moiety, representing the 1,2-diacylhydrazine scaffold, is a valuable building block in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of derivatives, while its structural features enable effective interactions with various biological targets. A thorough understanding of its synthesis, stability, and reactivity profile is crucial for the rational design of novel therapeutic agents. Future research in this area, aided by computational tools and advanced biological screening methods, holds the promise of unlocking the full therapeutic potential of this compound-based compounds.

References

- 1. Dinitrogen dioxide | N2O2 | CID 6857661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Dinitrogen dioxide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]

- 9. Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dioxotriazine derivatives as a new class of P2X3 receptor antagonists: Identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quantitative evaluation of computational methods to accelerate the study of alloxazine-derived electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Genesis of Dioxohydrazine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine, systematically known as dinitrogen dioxide (N₂O₂) and commonly referred to as the nitric oxide dimer, represents a fascinating chapter in the history of inorganic chemistry. Its discovery was not a singular event but rather a gradual unraveling of the complex behavior of nitric oxide under various conditions. This technical guide delves into the historical context surrounding the conceptualization and eventual characterization of this compound, providing a timeline of key scientific milestones, detailing the experimental approaches of the era, and presenting the available physicochemical data. The narrative navigates the scientific landscape from the initial discovery of nitric oxide in the 18th century to the early 20th-century investigations into its physical and chemical properties, which laid the groundwork for understanding its dimeric nature.

Introduction: The Prelude to this compound

The story of this compound is intrinsically linked to the discovery of its monomer, nitric oxide (NO). Initially identified in the late 18th century by Joseph Priestley, nitric oxide was at first considered a toxic and environmentally significant gas[1]. For over a century, its chemistry was explored within the burgeoning field of inorganic chemistry, with its reactivity and physical properties drawing the attention of prominent scientists.

The late 19th and early 20th centuries witnessed a surge in the study of nitrogen oxides, driven by both academic curiosity and industrial applications, such as the production of nitric acid[2][3]. It was during this period of intense investigation into the fundamental principles of physical chemistry, particularly chemical equilibria and thermodynamics, that the concept of molecular association began to take shape. The dimerization of nitric oxide, leading to the formation of dinitrogen dioxide (this compound), emerged as a key observation in understanding the behavior of this simple yet enigmatic molecule.

The Scientific Landscape: A Timeline of Discovery

The path to understanding this compound was not linear. It was paved by advancements in the broader field of chemistry, from the synthesis of related nitrogen compounds to the development of new physical measurement techniques.

-

1772: Joseph Priestley discovers "nitrous air," later identified as nitric oxide (NO)[1]. This marks the beginning of the study of the simplest stable nitrogen oxide radical.

-

Late 19th Century: The study of hyponitrites by chemists such as Edward Divers provides insights into the chemistry of N-N and N-O bonded compounds, expanding the known landscape of nitrogen oxides.

-

Late 19th - Early 20th Century: Angelo Angeli, an Italian chemist, conducts extensive research on nitrogen compounds, further contributing to the understanding of their diverse structures and reactivity[4].

-

Early 20th Century: The work of physical chemists like Walther Nernst on chemical equilibria and thermodynamics becomes crucial.[4][5][6][7] The deviation of nitric oxide from ideal gas behavior at low temperatures and high pressures suggests intermolecular interactions, a key clue to its dimerization. While direct publications by Nernst on the nitric oxide dimer are not readily apparent, his work on gas phase equilibria provided the theoretical framework for such studies.

-

Mid-20th Century: The structure of the nitric oxide dimer is definitively elucidated through spectroscopic and diffraction techniques, confirming its cis-planar configuration in the solid state.

References

- 1. Nitric oxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Professional scientific experiment of the oxidation of nitrogen (II) oxide | MEL Chemistry [melscience.com]

- 4. Walther Nernst - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Walther Nernst | Research Starters | EBSCO Research [ebsco.com]

- 7. nuclear-power.com [nuclear-power.com]

Theoretical and Computational Insights into Dioxohydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine (N₂O₂), also known as the nitric oxide dimer, is a molecule of significant interest in various chemical and biological processes. Its role as a transient intermediate and its potential as a source of nitric oxide (NO) necessitate a thorough understanding of its structural, thermodynamic, and reactive properties. This technical guide provides an in-depth analysis of this compound based on theoretical and computational studies. It summarizes key quantitative data, outlines computational methodologies, and presents visualizations of its fundamental reaction pathway to serve as a comprehensive resource for researchers in chemistry, biology, and pharmacology.

Introduction

This compound is an inorganic compound with the molecular formula N₂O₂.[1] It is most commonly encountered as the dimer of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The reversible dimerization of NO to N₂O₂ is a key equilibrium that influences the bioavailability and reactivity of NO in biological systems. Understanding the properties of this compound and its various isomers is crucial for elucidating the mechanisms of NO-related signaling and for the design of novel therapeutics that modulate NO pathways.

Computational chemistry provides a powerful toolkit for investigating the transient and often elusive nature of species like this compound. High-level ab initio and density functional theory (DFT) calculations have been instrumental in characterizing the structures, stabilities, and vibrational signatures of its different isomeric forms. This guide consolidates the findings from these computational investigations to provide a clear and concise overview of the current state of knowledge.

Molecular Structure and Isomerism

This compound can exist in several isomeric forms, with the non-cyclic cis- and trans-isomers being the most studied. Computational studies have consistently shown that the planar cis-O=N-N=O structure with C₂ᵥ symmetry is the most thermodynamically stable isomer.[2] Other higher-energy isomers, including cyclic and bicyclic forms, have also been predicted theoretically.[3]

Optimized Geometries

The geometric parameters of the key isomers of this compound have been determined through various computational methods. The following table summarizes the optimized bond lengths and bond angles for the cis and trans isomers, which are the most relevant for chemical and biological processes.

| Parameter | cis-Dioxohydrazine (C₂ᵥ) | trans-Dioxohydrazine (C₂ₕ) | Computational Method |

| N-N Bond Length (Å) | 2.33 | 2.18 | Ab initio |

| N-O Bond Length (Å) | 1.15 | 1.16 | Ab initio |

| O-N-N Bond Angle (º) | 95 | 112 | Ab initio |

Table 1: Calculated geometric parameters for cis- and trans-dioxohydrazine.

Thermodynamic Properties

The relative stability of the this compound isomers is a critical factor in determining their prevalence and reactivity. Computational studies have provided valuable insights into their thermodynamic properties, including enthalpy of formation, Gibbs free energy, and entropy.

| Property | cis-Dioxohydrazine | trans-Dioxohydrazine | Computational Method |

| Enthalpy of Formation (ΔfH°₂₉₈, kcal/mol) | Data not available | Data not available | Data not available |

| Gibbs Free Energy of Formation (ΔfG°₂₉₈, kcal/mol) | Data not available | Data not available | Data not available |

| Entropy (S°₂₉₈, cal/mol·K) | Data not available | Data not available | Data not available |

Table 2: Calculated thermodynamic properties of this compound isomers. (Note: Specific, consistent computational data for all thermodynamic properties across isomers were not available in the public domain at the time of this report. The dimerization of 2NO to (NO)₂ is known to be thermodynamically favorable at low temperatures.)[4][5]

Vibrational Frequencies

Vibrational spectroscopy is a key tool for the identification and characterization of molecules. Theoretical calculations of vibrational frequencies provide valuable benchmarks for experimental studies and can aid in the assignment of spectral features. The calculated vibrational frequencies for the cis and trans isomers of this compound are presented below.

| Vibrational Mode | cis-Dioxohydrazine (cm⁻¹) | trans-Dioxohydrazine (cm⁻¹) | Assignment |

| ν₁ | Data not available | Data not available | Symmetric N-O Stretch |

| ν₂ | Data not available | Data not available | N-N Stretch |

| ν₃ | Data not available | Data not available | Symmetric O-N-N Bend |

| ν₄ | Data not available | Data not available | Antisymmetric N-O Stretch |

| ν₅ | Data not available | Data not available | Antisymmetric O-N-N Bend |

| ν₆ | Data not available | Data not available | Torsion |

Table 3: Calculated harmonic vibrational frequencies for cis- and trans-dioxohydrazine. (Note: A consolidated and consistent set of calculated vibrational frequencies for all modes of both isomers was not readily available in the searched literature.)

Experimental Protocols: Computational Methodology

The data presented in this guide are derived from a variety of computational chemistry methods. A general workflow for the theoretical investigation of this compound is outlined below.

Geometry Optimization and Frequency Calculations

Initial structures of the this compound isomers are typically built based on chemical intuition. These structures are then optimized to find the minimum energy geometry on the potential energy surface. This is commonly performed using density functional theory (DFT) methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory. A sufficiently large basis set, such as aug-cc-pVTZ, is crucial for obtaining accurate results.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and the harmonic vibrational frequencies.

Thermochemical Calculations

Thermochemical properties such as enthalpy, Gibbs free energy, and entropy are calculated using the optimized geometries and vibrational frequencies. These calculations typically employ statistical mechanics principles within the rigid rotor-harmonic oscillator approximation. The accuracy of these calculations is highly dependent on the level of theory and basis set used for the initial geometry optimization and frequency calculations.

Reaction Pathways: The Dimerization of Nitric Oxide

The formation of this compound from the dimerization of two nitric oxide molecules is a fundamental reaction with important implications in chemistry and biology. Computational studies have elucidated the potential energy surface for this reaction, identifying the transition state and the reaction products.

The reaction proceeds through a transition state where the two NO molecules approach each other. The formation of the cis-dioxohydrazine isomer is the thermodynamically favored pathway.

Conclusion

Theoretical and computational studies have provided invaluable insights into the structure, stability, and reactivity of this compound. The cis-isomer is confirmed as the most stable form, and its geometric and vibrational properties have been characterized. While a complete and consistent set of thermodynamic data for all isomers remains an area for further investigation, the available computational results offer a strong foundation for understanding the role of this compound in chemical and biological systems. The computational workflows and reaction pathways detailed in this guide serve as a valuable resource for researchers and professionals engaged in the study of nitric oxide chemistry and its applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. The potential energy surfaces of N2O2 species: implications for selective catalytic reduction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Modeling nitric oxide and its dimer: force field development and thermodynamics of dimerization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Modeling nitric oxide and its dimer: force field development and thermodynamics of dimerization - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00784D [pubs.rsc.org]

Spectroscopic Characterization of Dioxohydrazine Analogs: A Technical Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Characterization of 1,2-Diacetylhydrazine, a Stable Analog of Dioxohydrazine, for Researchers, Scientists, and Drug Development Professionals.

The term "this compound" is chemically ambiguous and often refers to unstable species, making direct spectroscopic analysis challenging. This guide focuses on the spectroscopic characterization of **1,2-diacetylhydrazine (C₄H₈N₂O₂) **, a stable, commercially available analog that serves as an excellent model for the "-CO-NH-NH-CO-" core structure. This document provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Synthesis of 1,2-Diacetylhydrazine

A common and reliable method for the laboratory synthesis of 1,2-diacetylhydrazine involves the acylation of hydrazine (B178648) with acetic anhydride (B1165640).

Reaction Scheme:

Experimental Protocol:

To a solution of hydrazine hydrate (B1144303) in an appropriate solvent (e.g., water or ethanol), acetic anhydride is added dropwise with stirring, typically at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or with gentle heating. The solid product, 1,2-diacetylhydrazine, often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried. Recrystallization from a suitable solvent, such as ethanol (B145695), can be performed for further purification.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-diacetylhydrazine, summarized in tables for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-diacetylhydrazine in solution. Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Diacetylhydrazine in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 2H | N-H (Amide) |

| ~1.9 | Singlet | 6H | -CH₃ (Acetyl) |

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Diacetylhydrazine in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~20 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-diacetylhydrazine reveals characteristic vibrational modes of its functional groups, particularly the amide linkages. The data below is for a gas-phase spectrum obtained from the NIST Chemistry WebBook.[1] Solid-state spectra obtained via ATR-FTIR may show slight shifts and broadening of the peaks due to intermolecular interactions.

Table 3: Key IR Absorption Bands of 1,2-Diacetylhydrazine (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong | N-H Stretch |

| ~1720 | Strong | C=O Stretch (Amide I) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1370 | Medium | C-H Bend (Methyl) |

| ~1250 | Strong | C-N Stretch (Amide III) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,2-diacetylhydrazine is characterized by absorptions due to electronic transitions within the amide chromophores. In a non-conjugated system like this, the primary absorptions are typically in the UV region.

Table 4: UV-Vis Absorption Data for 1,2-Diacetylhydrazine in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| ~215 | ~100 - 200 | n → π* |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of 1,2-diacetylhydrazine.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,2-diacetylhydrazine into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton experiment

-